molecular formula C11H12BrN3O2 B8750667 tert-Butyl 5-bromo-1H-benzo[d][1,2,3]triazole-1-carboxylate

tert-Butyl 5-bromo-1H-benzo[d][1,2,3]triazole-1-carboxylate

Cat. No. B8750667
M. Wt: 298.14 g/mol
InChI Key: CHHULRCLUWNINU-UHFFFAOYSA-N
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Patent
US06831175B2

Procedure details

A solution of Example 248B (770 mg; 5 mmol) in THF (5 mL) was added to a solution of 20% phosgene in toluene (10 mL) at −20° C., stirred for 1 hr. at −20° C. then 2 hrs. at r.t., evaporated and dissolved in THF (4 mL). This solution was added to a solution of tBuOH (1 mL), and pyridine (426 mg; 5.4 mmol) in THF (3 mL) at −20° C. then stirred overnight at r.t. The solids were removed by filtration and rinsed with EtOAc. The filtrate was rinsed with water and brine, dried (MgSO4), concentrated, and isolated by flash chromatography (1:1 Et2O:hexane) to provide the desired product (970 mg; 76%).
Quantity
770 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
426 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Yield
76%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]2[NH:6][N:7]=[N:8][C:4]=2[CH:3]=1.[C:11](Cl)(Cl)=[O:12].[CH3:15][C:16]([OH:19])([CH3:18])[CH3:17].N1C=CC=CC=1>C1COCC1.C1(C)C=CC=CC=1>[C:16]([O:19][C:11]([N:6]1[C:5]2[CH:9]=[CH:10][C:2]([Br:1])=[CH:3][C:4]=2[N:8]=[N:7]1)=[O:12])([CH3:18])([CH3:17])[CH3:15]

Inputs

Step One
Name
Quantity
770 mg
Type
reactant
Smiles
BrC1=CC2=C(NN=N2)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
CC(C)(C)O
Name
Quantity
426 mg
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at −20° C.
CUSTOM
Type
CUSTOM
Details
2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
at r.t., evaporated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in THF (4 mL)
STIRRING
Type
STIRRING
Details
then stirred overnight at r.t
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration
WASH
Type
WASH
Details
rinsed with EtOAc
WASH
Type
WASH
Details
The filtrate was rinsed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
isolated by flash chromatography (1:1 Et2O:hexane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1N=NC2=C1C=CC(=C2)Br
Measurements
Type Value Analysis
AMOUNT: MASS 970 mg
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.